N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is an organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2-methylphenylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: Known for its inclusion in β-cyclodextrin complexes.
N-(2-methylphenyl)phthalimide: Used in organic synthesis and material science.
N-(2-methylphenyl)-N-phenylacetamide: Explored for its potential pharmacological activities.
Uniqueness
N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)18-17(20)15-11-16(21-19-15)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20) |
InChI Key |
BYYNVRMAOAANPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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